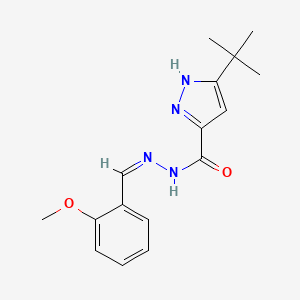![molecular formula C23H23NO4 B2677493 3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid CAS No. 1217747-47-1](/img/structure/B2677493.png)
3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid is a complex organic compound with the molecular formula C23H23NO4 and a molecular weight of 377.43 g/mol. This compound is known for its unique bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which makes it a valuable reagent in organic synthesis and peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic heptane core. One common approach is the reaction of bicyclo[2.2.1]heptane-2-endo-carboxylic acid with fluorenylmethanol under activating conditions to introduce the Fmoc group.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes, ensuring high purity and yield. Advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The Fmoc group can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the Fmoc group.
Reduction Products: Reduced forms of the carboxylic acid group.
Substitution Products: Substituted derivatives at the amine group.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: It is used as a protecting group in peptide synthesis, where the Fmoc group can be selectively removed under mild conditions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the selective protection and deprotection of amino groups in peptide chains. The Fmoc group can be removed using mild bases such as piperidine, allowing for the sequential addition of amino acids in peptide synthesis.
Molecular Targets and Pathways:
Peptide Synthesis: The compound targets the amino groups in peptide chains, facilitating the stepwise construction of peptides.
Enzyme Inhibition: It may interact with specific enzymes involved in peptide bond formation and cleavage.
Comparison with Similar Compounds
Fmoc-protected amino acids: These compounds also use the Fmoc group for protection but differ in their core structures.
Bicyclic carboxylic acids: Other bicyclic carboxylic acids may have different substituents or functional groups.
Uniqueness: The uniqueness of 3-(Endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid lies in its bicyclic structure combined with the Fmoc group, making it particularly useful in peptide synthesis and other advanced organic reactions.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQPAPMBITVVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352707-75-6 |
Source


|
| Record name | rac-(1R,2S,3R,4S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-CHLORO-2-METHOXYPHENYL)-2-{[6-(3,4-DIMETHOXYPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2677412.png)
![(NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine](/img/structure/B2677417.png)
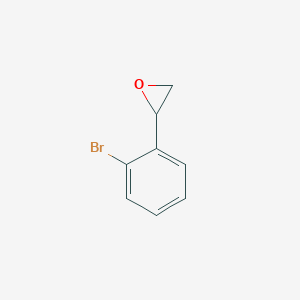
![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2677420.png)

![N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/new.no-structure.jpg)
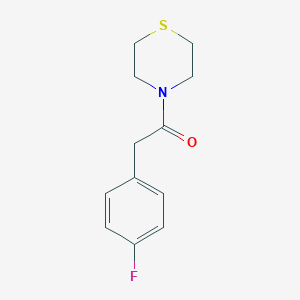
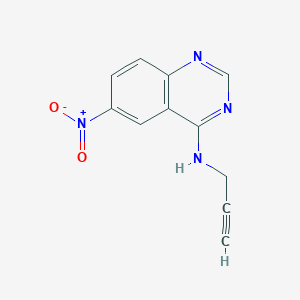
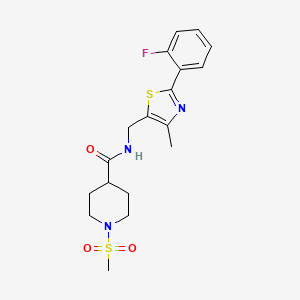
![6-methyl-3-[(Z)-(2-phenylhydrazino)methylidene]-2H-pyran-2,4-dione](/img/structure/B2677428.png)
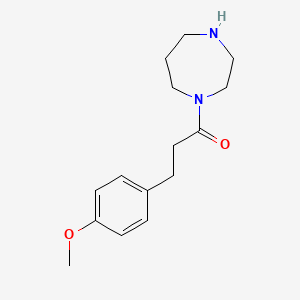
![N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide](/img/structure/B2677431.png)
